Cas no 861226-63-3 (4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine)
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- [4-DIFLUOROMETHYL-6-(3-METHOXYPHENYL)-PYRIMIDIN-2-YL]-HYDRAZINE
- 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine
- CS-0303065
- EN300-230144
- C12H12F2N4O
- [4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine
- 861226-63-3
- LS-01302
- MFCD05861785
- WIRAWWCIVRUBFU-UHFFFAOYSA-N
- 3-[6-(DIFLUOROMETHYL)-2-HYDRAZINO-4-PYRIMIDINYL]PHENYL METHYL ETHER
- [4-difluoromethyl-6-(3-methoxy-phenyl)-pyrimidin-2-yl]-hydrazine
- AKOS000311607
- 4-(difluoromethyl)-2-hydrazinyl-6-(3-methoxyphenyl)pyrimidine
- ALBB-003708
- STK350013
- BBL040218
-
- MDL: MFCD05861785
- Inchi: 1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18)
- InChI Key: WIRAWWCIVRUBFU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2C=CC=C(C=2)OC)=NC(NN)=N1)F
Computed Properties
- Exact Mass: 266.09791734g/mol
- Monoisotopic Mass: 266.09791734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 73.1Ų
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 030947-500mg |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 500mg |
$189.00 | 2023-09-06 | ||
| TRC | D018400-100mg |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | D018400-250mg |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | D018400-500mg |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Fluorochem | 026490-1g |
4-Difluoromethyl-6-(3-methoxyphenyl)-pyrimidin-2-yl]-hydrazine |
861226-63-3 | 1g |
£210.00 | 2022-03-01 | ||
| Fluorochem | 026490-5g |
4-Difluoromethyl-6-(3-methoxyphenyl)-pyrimidin-2-yl]-hydrazine |
861226-63-3 | 5g |
£591.00 | 2022-03-01 | ||
| Chemenu | CM114899-1g |
4-(difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114899-1g |
4-(difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114899-5g |
4-(difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB405014-250 mg |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine |
861226-63-3 | 250MG |
€198.50 | 2022-03-02 |
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine Suppliers
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine: A Comprehensive Overview
The compound with CAS No. 861226-63-3, known as 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This pyrimidine derivative exhibits a complex molecular architecture that integrates a difluoromethyl group, a hydrazine moiety, and a methoxy-substituted phenyl ring. These functional groups contribute to its diverse chemical properties and biological interactions, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the difluoromethyl group introduces electron-withdrawing effects, which can enhance the compound's stability and reactivity. Meanwhile, the hydrazine moiety is known for its ability to form hydrogen bonds, a critical feature for bioavailability and target binding. The 3-methoxyphenyl group adds further complexity by introducing steric hindrance and electronic modulation, which can influence the compound's pharmacokinetic properties.
One of the most promising applications of 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine lies in its potential as an inhibitor of key enzymes involved in cancer progression. For instance, researchers have explored its ability to inhibit histone deacetylases (HDACs), which are crucial for chromatin remodeling and gene expression regulation. Preclinical studies have demonstrated that this compound exhibits selective inhibitory activity against HDAC isoforms, suggesting its potential as a lead molecule for anticancer therapy.
In addition to its enzymatic inhibitory properties, this compound has also been investigated for its role in modulating cellular signaling pathways. The integration of multiple functional groups allows it to interact with various receptors and proteins, making it a versatile tool for studying complex biological systems. For example, recent findings indicate that 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine can modulate the activity of kinases involved in cell proliferation and apoptosis, further underscoring its therapeutic potential.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the scalability of the synthesis process. The use of environmentally friendly reagents and energy-efficient protocols has also been prioritized to align with green chemistry principles.
From a pharmacological standpoint, 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine has shown favorable pharmacokinetic profiles in preclinical models. Its ability to permeate cellular membranes efficiently suggests good bioavailability, while its metabolism pathways are currently under investigation to assess its suitability for long-term therapeutic use.
In conclusion, 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a compelling candidate for further research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make a meaningful impact on drug discovery and therapeutic innovation.
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